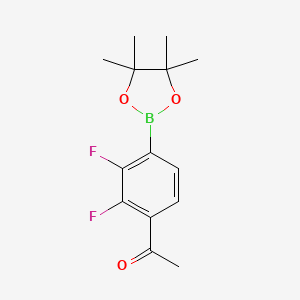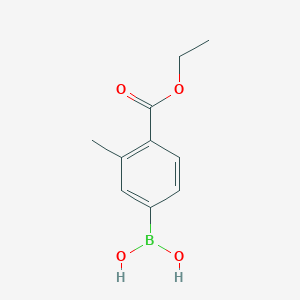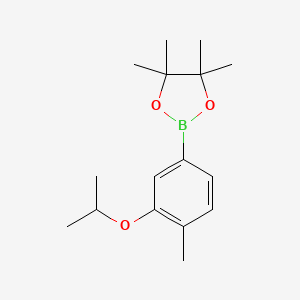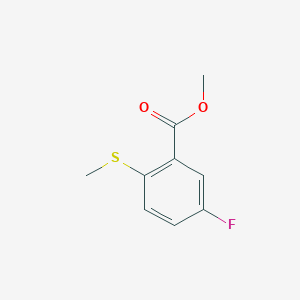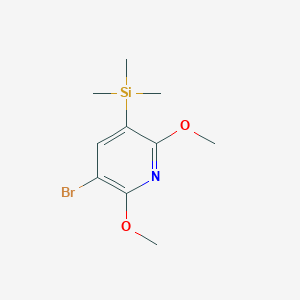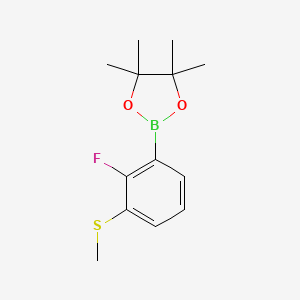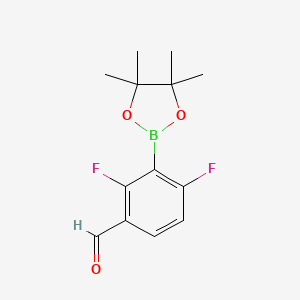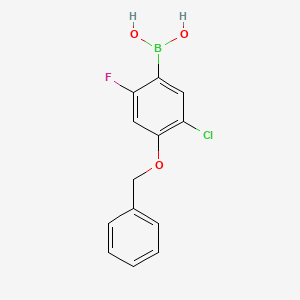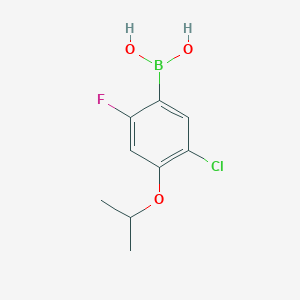
4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester
Übersicht
Beschreibung
4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C19H23BO3 . It is a solid substance and is used in various scientific research, ranging from organic synthesis to medicinal chemistry.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 296.94 . The compound’s melting point is between 81-85 °C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Degradation
The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization has been demonstrated using 4-formylbenzeneboronic acid pinacol ester. These polymers, which incorporate the H2O2-cleavable phenylboronic acid ester into their backbone, degrade in aqueous mediums through a mechanism involving sequential oxidation and self-immolative elimination. Such materials have potential as H2O2-responsive delivery vehicles, showing promise for controlled release applications in response to H2O2 concentrations (Cui et al., 2017).
Luminescence and Photoluminescence
A study on mixed chromophore Perfluorocyclobutyl (PFCB) copolymers demonstrates the use of 4-bromo(trifluorovinyloxy)benzene and 4-trifluorovinyloxyphenylboronic acid pinacol ester in synthesizing new aryltrifluorovinylether chromophore monomers through Suzuki coupling. These monomers were polymerized to create polymers with broad visible spectrum emissions, highlighting the utility of these boronic esters in materials science for light emission applications (Neilson et al., 2007).
Electrochemical Properties
Electrochemical analyses of phenoxymethylboronic acid pinacol ester and its benzyloxy analogues revealed their lower oxidation potentials compared to corresponding organotrifluoroborates. This study underscores the importance of understanding the electrochemical behavior of boronic esters for their applications in electrochemical reactions and sensors (Ohtsuka et al., 2017).
Chemical Sensing
A novel label-free hypochlorite amperometric sensor based on the oxidation of benzeneboronic acid pinacol ester has been developed. This sensor utilizes the reaction between hypochlorite and the boronic ester for detecting hypochlorite in environments such as tap water, demonstrating the boronic ester's potential in environmental monitoring and water pollution control (Guo et al., 2019).
Chemical Synthesis
Research on the chemoselective benzylation of aldehydes using benzylboronic acid pinacol esters highlights their application in synthetic chemistry. Activation of these esters with s-butyllithium has been shown to facilitate nucleophilic transfer to aldehydes, yielding benzylated products efficiently. This method underscores the versatility of boronic esters in facilitating nucleophilic additions to carbonyl compounds, offering a route for the synthesis of complex organic molecules (Hollerbach & Barker, 2018).
Wirkmechanismus
Target of Action
The primary targets of 4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester are alkyl boronic esters . These are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic ester . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various alkenes .
Result of Action
The result of the compound’s action is the creation of new compounds through the formal anti-Markovnikov alkene hydromethylation . This process has been used in the synthesis of various compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the protodeboronation reaction . Therefore, careful consideration must be given to the conditions under which the compound is used to ensure optimal efficacy and stability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are environmentally benign and can be readily prepared . As such, they are likely to continue playing a significant role in the development of new synthetic methodologies and the synthesis of complex molecules. Future research may focus on developing more efficient and selective reactions involving these compounds, as well as exploring their potential applications in other areas of chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNGYWYOQKIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131155 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-17-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



